molecular formula C6H6ClO3P B1618676 4-CHLOROPHENYLPHOSPHONIC ACID CAS No. 5431-35-6

4-CHLOROPHENYLPHOSPHONIC ACID

Cat. No.: B1618676
CAS No.: 5431-35-6
M. Wt: 192.53 g/mol
InChI Key: MVCIBABYNNIPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-CHLOROPHENYLPHOSPHONIC ACID is a derivative of phosphonic acid, characterized by the presence of a chlorine atom attached to the benzene ring. This compound is widely used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

The synthesis of 4-CHLOROPHENYLPHOSPHONIC ACID can be achieved through several methods. One common approach involves the reaction of p-chlorobenzyl chloride with phosphorus trichloride, followed by hydrolysis. Another method includes the oxidation of p-chlorobenzyl alcohol using phosphorus oxychloride . Industrial production methods often utilize these synthetic routes due to their efficiency and yield.

Chemical Reactions Analysis

4-CHLOROPHENYLPHOSPHONIC ACID undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form p-chlorobenzoic acid.

    Reduction: Reduction reactions can convert it to p-chlorobenzyl alcohol.

    Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

4-CHLOROPHENYLPHOSPHONIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: It is employed in the production of polymers and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 4-CHLOROPHENYLPHOSPHONIC ACID involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

4-CHLOROPHENYLPHOSPHONIC ACID can be compared with other similar compounds such as:

    4-Iodobenzoic acid: Similar in structure but contains an iodine atom instead of chlorine.

    Phosphonic acid: Lacks the benzene ring and chlorine atom, making it less versatile in certain applications. The uniqueness of this compound lies in its ability to form stable complexes with metal ions and its reactivity in various chemical reactions.

Properties

IUPAC Name

(4-chlorophenyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClO3P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCIBABYNNIPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1P(=O)(O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202680
Record name Phosphonic acid, (p-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5431-35-6
Record name P-(4-Chlorophenyl)phosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5431-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl)phosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005431356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Chlorobenzenephosphonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13560
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphonic acid, (p-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-CHLOROPHENYL)PHOSPHONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTP3VA9XN9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-CHLOROPHENYLPHOSPHONIC ACID
Reactant of Route 2
4-CHLOROPHENYLPHOSPHONIC ACID
Reactant of Route 3
4-CHLOROPHENYLPHOSPHONIC ACID
Reactant of Route 4
Reactant of Route 4
4-CHLOROPHENYLPHOSPHONIC ACID
Reactant of Route 5
4-CHLOROPHENYLPHOSPHONIC ACID
Reactant of Route 6
Reactant of Route 6
4-CHLOROPHENYLPHOSPHONIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.